1-(p-Tolyl)pyrrolidine-2,5-dione
Description
Significance of the Pyrrolidine-2,5-dione Scaffold and its N-Substituted Derivatives in Advanced Chemical Research
The pyrrolidine-2,5-dione ring system, also known as the succinimide (B58015) ring, is a privileged scaffold in medicinal chemistry due to its versatile biological activities. nih.govnih.gov This five-membered nitrogen-containing heterocycle offers a unique three-dimensional structure that allows for efficient exploration of pharmacophore space, a key aspect in drug design. nih.govnih.gov The non-planar nature of the pyrrolidine (B122466) ring, a phenomenon referred to as "pseudorotation," contributes to its ability to interact with biological targets with high specificity. nih.govnih.gov
N-substituted derivatives of pyrrolidine-2,5-dione, such as 1-(p-Tolyl)pyrrolidine-2,5-dione, are of particular importance as the substituent on the nitrogen atom can significantly influence the compound's physicochemical properties and biological activity. ptfarm.pl This allows for the fine-tuning of molecules to achieve desired therapeutic effects. Researchers have successfully synthesized a wide array of N-substituted pyrrolidine-2,5-dione derivatives, including those with aryl, alkyl, and other functional groups, leading to the discovery of compounds with a broad spectrum of pharmacological activities. nih.govtandfonline.com
The pyrrolidine-2,5-dione scaffold is a core component of numerous bioactive compounds with demonstrated efficacy in various therapeutic areas. researchgate.net These include anticonvulsant, anti-inflammatory, antidepressant, and tyrosinase inhibitory activities. nih.govnih.govnih.govrsc.org The development of new and efficient synthetic strategies for creating multi-substituted pyrrolidine-2,5-diones remains a key focus in both organic and medicinal chemistry. nih.gov
Rationale for Academic Investigation of this compound and Related Structures
The academic investigation into this compound and its analogs is driven by the quest for novel therapeutic agents with improved efficacy and safety profiles. The "p-tolyl" group, a methyl-substituted phenyl ring, is a common substituent in medicinal chemistry known to influence a compound's lipophilicity and metabolic stability, which are critical parameters for drug-likeness.
Structure-activity relationship (SAR) studies on various N-substituted pyrrolidine-2,5-diones have revealed that the nature of the substituent at the nitrogen atom plays a crucial role in determining the compound's biological activity. nih.gov For instance, research has shown that the substitution pattern on the pyrrolidine-2,5-dione core can lead to compounds with potent and selective inhibitory activity against enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key targets in inflammation. nih.gov
The synthesis and evaluation of compounds like this compound allow researchers to systematically explore how specific structural modifications impact biological function. This knowledge is invaluable for the rational design of new drug candidates. For example, studies on related structures have led to the development of hybrid molecules that combine the pyrrolidine-2,5-dione scaffold with fragments of known antiepileptic drugs, resulting in compounds with a broad spectrum of anticonvulsant activity. nih.govnih.gov
Overview of Current Research Trajectories and Future Directions Pertaining to the Compound
Current research on this compound and related compounds is multifaceted, with several promising trajectories:
Anticonvulsant Activity: The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore for anticonvulsant drugs. nih.gov Ongoing research focuses on synthesizing novel derivatives with enhanced potency and a broader spectrum of activity against different types of seizures. ptfarm.plnih.govnih.gov The goal is to identify candidates with improved safety profiles compared to existing antiepileptic drugs. ptfarm.pl
Anti-inflammatory Agents: There is significant interest in developing pyrrolidine-2,5-dione derivatives as dual inhibitors of COX and LOX enzymes for the management of inflammation. nih.gov This approach aims to provide more effective and safer anti-inflammatory agents. nih.gov Research in this area involves the synthesis and biological evaluation of new derivatives, supported by molecular docking studies to understand their mechanism of action. nih.govnih.gov
Antidepressant Potential: Researchers are exploring the potential of pyrrolidine-2,5-dione derivatives as ligands for serotonin (B10506) receptors and transporters, which are key targets in the treatment of depression. researchgate.netnih.gov The synthesis of novel compounds and their evaluation in preclinical models are active areas of investigation. nih.gov
Other Therapeutic Areas: The versatility of the pyrrolidine-2,5-dione scaffold has led to its exploration in other therapeutic areas, including as inhibitors of tyrosinase for applications in cosmetics and medicine, and as potential anticancer agents. rsc.org
Future research will likely focus on the development of multi-target-directed ligands, where a single molecule is designed to interact with multiple biological targets, potentially leading to more effective treatments for complex diseases. nih.govresearchgate.net Furthermore, advancements in synthetic methodologies will enable the creation of more diverse and complex pyrrolidine-2,5-dione derivatives for biological screening. rsc.orgresearchgate.net The continued investigation of compounds like this compound and its analogs holds significant promise for the discovery of new and improved therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSFKFXFMNGXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177713 | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2314-79-6 | |
| Record name | N-(4-Methylphenyl)succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC28986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,5-Pyrrolidinedione, 1-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(P-TOLYL)SUCCINIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(4-METHYLPHENYL)SUCCINIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56FSC7B26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Investigations of 1 P Tolyl Pyrrolidine 2,5 Dione and Its Analogues
Classical and Contemporary Synthetic Routes to 1-(p-Tolyl)pyrrolidine-2,5-dione
The construction of the this compound framework has been achieved through several established and evolving synthetic methodologies. These approaches primarily focus on the efficient formation of the pyrrolidine-2,5-dione ring system.
Conventional Condensation and Cyclization Protocols for Pyrrolidine-2,5-dione Core Construction
The most traditional and widely employed method for the synthesis of N-substituted succinimides, including this compound, involves the condensation of succinic anhydride (B1165640) with a primary amine, in this case, p-toluidine (B81030). This reaction typically proceeds in two steps: the initial formation of a succinamic acid intermediate, followed by a dehydration-induced cyclization to yield the desired imide.
The reaction is often carried out by heating the reactants together, sometimes in the presence of a dehydrating agent or a high-boiling point solvent to facilitate the removal of water and drive the reaction towards the cyclized product. Acetic anhydride or acetyl chloride are commonly used as dehydrating agents, which also act as catalysts.
A general representation of this two-step process is as follows:
Amidation: Succinic anhydride reacts with p-toluidine to open the anhydride ring, forming N-(p-tolyl)succinamic acid.
Cyclization/Dehydration: The intermediate amic acid is heated, often with a catalyst, to eliminate a molecule of water and form the five-membered imide ring of this compound.
This method is valued for its simplicity and the ready availability of the starting materials. However, it can sometimes require harsh reaction conditions, such as high temperatures, which may not be suitable for substrates with sensitive functional groups.
Strategic Adaptation of Maleamic Acid Derivatives in Synthesis
An alternative strategy for constructing the pyrrolidine-2,5-dione core involves the use of maleamic acid derivatives. N-substituted maleimides, which contain a double bond within the five-membered ring, can be readily synthesized by the dehydration of the corresponding maleamic acids. These maleimides can then be subjected to reduction to yield the saturated pyrrolidine-2,5-dione ring.
For the synthesis of this compound, this would involve the following conceptual steps:
Reaction of maleic anhydride with p-toluidine to form N-(p-tolyl)maleamic acid.
Cyclization of the maleamic acid to produce 1-(p-tolyl)maleimide.
Selective reduction of the carbon-carbon double bond of the maleimide (B117702) ring to afford this compound.
This approach offers a pathway to introduce substituents onto the pyrrolidine (B122466) ring prior to the final reduction step, allowing for the synthesis of a variety of analogues. For instance, Michael addition reactions to the electron-deficient double bond of N-substituted maleimides are a powerful tool for introducing diverse functionalities at the C-3 and C-4 positions of the pyrrolidine ring. nih.gov
Catalytic Approaches and Optimized Synthetic Protocols for Derivatives
To overcome the limitations of classical methods and to improve synthetic efficiency and molecular diversity, researchers have developed various catalytic and optimized protocols for the synthesis of pyrrolidine-2,5-dione derivatives.
Application of Microwave Irradiation in Enhanced Synthetic Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. nih.govnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.gov This technology has been successfully applied to the synthesis of heterocyclic compounds, including N-substituted succinimides. nih.gov
In the context of synthesizing this compound and its analogues, microwave heating can be applied to the classical condensation and cyclization reaction. The rapid and uniform heating provided by microwaves can efficiently promote the dehydration of the intermediate amic acid, leading to a faster and cleaner conversion to the final product. researchgate.net This method aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of harsh chemical reagents. nih.gov
A comparative study of conventional heating versus microwave irradiation for the synthesis of certain heterocyclic compounds demonstrated a significant rate enhancement under microwave conditions. researchgate.net
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) |
| Synthesis of Propenones | 8-10 hours | 3-5 minutes |
Table 1: Comparison of Reaction Times for Conventional vs. Microwave-Assisted Synthesis researchgate.net
Transition Metal-Catalyzed C-H Functionalization for Structural Diversification
Transition metal-catalyzed C-H functionalization has become a powerful strategy for the direct introduction of new bonds into organic molecules, bypassing the need for pre-functionalized starting materials. nih.gov This approach offers a highly efficient and atom-economical way to create diverse libraries of compounds from simple precursors.
In the context of pyrrolidine-2,5-dione derivatives, C-H functionalization can be used to introduce substituents at various positions on the pyrrolidine ring or the N-aryl group. For instance, palladium-catalyzed cross-coupling reactions could be employed to functionalize the p-tolyl group of this compound.
More advanced strategies involve the direct functionalization of the C-H bonds of the pyrrolidine ring itself. For example, methods for the regio- and diastereoselective functionalization of the α-C-H bond of 2-substituted pyrrolidines have been developed, leading to the synthesis of unsymmetrically 2,5-disubstituted pyrrolidines. nih.gov These methods often utilize an internal oxidant to facilitate the reaction. nih.gov While not directly demonstrated for this compound in the provided context, the principles are applicable for creating more complex analogues.
Multicomponent and Cascade Reaction Strategies for Pyrrolidine-2,5-dione Derivatization
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly desirable in modern organic synthesis. researchgate.netnih.gov They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.net
Several MCRs have been developed for the synthesis of highly substituted pyrrolidine derivatives. nih.gov For example, a diastereoselective synthesis of substituted pyrrolidines has been achieved through an asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation. nih.gov This reaction can construct up to three stereogenic centers in a single step. nih.gov
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. These processes are also highly efficient for building complex molecular architectures. Cascade reactions involving Michael additions and subsequent cyclizations are particularly relevant for the synthesis of functionalized pyrrolidine-2,5-diones from N-substituted maleimides. nih.gov
For instance, the Michael addition of a ketone to an N-substituted maleimide can initiate a cascade sequence, leading to the formation of complex pyrrolidine-2,5-dione derivatives. nih.gov These strategies provide a powerful platform for the derivatization of the pyrrolidine-2,5-dione scaffold, enabling the synthesis of a wide range of analogues with potential biological activities. nih.gov
Elucidation of Reaction Mechanisms in the Formation and Transformation of this compound Derivatives
The formation and transformation of this compound and its derivatives proceed through a variety of reaction mechanisms, each offering a pathway to novel molecular architectures. Understanding these mechanisms is crucial for the rational design and synthesis of new compounds with desired properties.
Mechanistic Pathways of Aldol (B89426) Condensation and Chalcone Formation
The synthesis of chalcones, which are precursors to many heterocyclic compounds, often involves the Claisen-Schmidt condensation, a type of aldol condensation. researchgate.netjchemrev.com This reaction typically occurs between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base or acid catalyst. jchemrev.com For derivatives of this compound, the reaction would involve the activated methylene (B1212753) group adjacent to one of the carbonyls.
A general representation of the Claisen-Schmidt condensation mechanism is as follows:
Enolate Formation: An α-hydrogen of the ketone is abstracted by a base.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.
Protonation: The resulting alkoxide is protonated to form the aldol adduct.
Dehydration: Elimination of a water molecule yields the α,β-unsaturated ketone (chalcone).
Cycloaddition and Heterocyclic Ring Formation Mechanisms (e.g., Pyrazoles, Dipyrazoles)
Derivatives of this compound, particularly those with unsaturation like N-(p-tolyl)maleimide, are excellent substrates for cycloaddition reactions, leading to the formation of various heterocyclic rings. A prominent example is the synthesis of pyrazoles, which can be achieved through several mechanistic pathways.
One common method is the [3+2] cycloaddition reaction. This involves the reaction of a 1,3-dipole with a dipolarophile. For instance, nitrilimines, generated in situ from arylhydrazones, can react with the double bond of N-(p-tolyl)maleimide in a 1,3-dipolar cycloaddition to yield pyrazoline derivatives, which can then be oxidized to pyrazoles. nih.gov Another approach involves the reaction of diazo compounds with alkynes. mdpi.com
The synthesis of pyrazoles can also be accomplished through the condensation of β-diketones with hydrazine (B178648) derivatives. asrjetsjournal.org For example, a derivative of this compound could first be converted to a β-dicarbonyl compound, which then reacts with hydrazine. The mechanism involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. asrjetsjournal.org The Knorr pyrazole synthesis is a classic example of this type of reaction. asrjetsjournal.org
| Reactants | Product Type | Reaction Type | Ref. |
| N-(p-tolyl)maleimide and Nitrilimine | Pyrazoline derivative | [3+2] Cycloaddition | nih.gov |
| β-diketone derivative and Hydrazine | Pyrazole | Condensation-Cyclization | asrjetsjournal.org |
| N-isocyanoiminotriphenylphosphorane and Terminal alkynes | Pyrazole | [3+2] Cycloaddition | organic-chemistry.org |
Nucleophilic Addition Reactions: Michael Addition and Amine Incorporations
The electron-deficient double bond in N-(p-tolyl)maleimide, a derivative of this compound, is highly susceptible to nucleophilic attack, particularly through Michael addition. nih.gov This reaction is a cornerstone for the functionalization of the pyrrolidine-2,5-dione core. nih.gov
In a typical Michael addition, a nucleophile (the Michael donor), such as an enolate from a ketone or a soft nucleophile like an amine or thiol, adds to the β-carbon of the α,β-unsaturated carbonyl system (the Michael acceptor). nih.govresearchgate.net The reaction is often catalyzed by a base, which generates the nucleophile. The mechanism proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final adduct. nih.gov The use of chiral organocatalysts can facilitate enantioselective Michael additions, leading to the formation of chiral succinimide (B58015) derivatives. nih.gov
The incorporation of amines is a significant transformation. The reaction of a primary amine with the double bond of a maleimide derivative proceeds via a nucleophilic addition mechanism. researchgate.net The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic β-carbon of the maleimide. The resulting zwitterionic intermediate can then undergo proton transfer to yield the final succinimide adduct. This reaction is crucial for bioconjugation, where maleimides are used to link molecules to proteins via the thiol groups of cysteine residues. nih.govnih.gov
| Michael Donor | Michael Acceptor | Catalyst | Product | Ref. |
| 1,3-Diketones | Maleimide derivatives | Dihydroquinine Base | N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-dione | buchler-gmbh.com |
| Ketones | Maleimides | Chiral primary amine-salicylamide | Substituted succinimides | nih.gov |
| Aminomaleimides | Nitroolefins | Takemoto's catalyst | Substituted 1H-pyrrole-2,5-diones | nih.gov |
| γ-Butenolide | 4-Nitro-5-styrylisoxazoles | Cinchona-derived quaternary ammonium (B1175870) salts | Isoxazole-substituted furanones | mdpi.com |
Electrophilic Substitution Reactions and Functional Group Interconversions (e.g., Vilsmeier-Haack, Arylthiation)
While the pyrrolidine-2,5-dione ring itself is generally electron-deficient, the p-tolyl group attached to the nitrogen atom is susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a classic example of such a transformation, used for the formylation of electron-rich aromatic rings. nrochemistry.comwikipedia.orgname-reaction.com
The reaction mechanism begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.org The electron-rich p-tolyl ring of this compound then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. This attack leads to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during workup yields the corresponding aldehyde. wikipedia.orgname-reaction.com The formylation is expected to occur at the position ortho to the activating methyl group and meta to the deactivating succinimide ring.
Arylthiation, the introduction of an arylthio group, can also be considered an electrophilic substitution or addition reaction, depending on the substrate. For instance, 1-(p-tolylthio)pyrrolidine-2,5-dione (B1625055) itself is a product of such a reaction, where a sulfur nucleophile attacks an activated succinimide derivative. Conversely, derivatives of this compound can undergo further functionalization. For example, the pyrrolidine-2,5-dione ring can be opened and modified, or the p-tolyl ring can be further substituted.
Functional group interconversions are also key in modifying these molecules. For instance, the carbonyl groups of the succinimide ring can potentially be reduced or converted to other functional groups, although this can be challenging without affecting other parts of the molecule.
Advanced Spectroscopic and Structural Characterization Techniques for 1 P Tolyl Pyrrolidine 2,5 Dione and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1-(p-Tolyl)pyrrolidine-2,5-dione, enabling the unambiguous assignment of its proton and carbon environments.
Proton Nuclear Magnetic Resonance (¹H NMR) in Positional and Stereochemical Assignments
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the p-tolyl group and the succinimide (B58015) ring.
The aromatic protons of the p-tolyl ring typically appear as two distinct doublets in the downfield region of the spectrum, a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The integration of these signals corresponds to two protons each. The protons ortho to the nitrogen atom are generally shifted further downfield due to the electron-withdrawing effect of the imide functionality. The methyl protons of the tolyl group give rise to a sharp singlet in the upfield region. The methylene (B1212753) protons of the succinimide ring appear as a singlet, indicating their chemical equivalence.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to N) | ~7.2-7.4 | d | 2H |
| Aromatic (meta to N) | ~7.1-7.3 | d | 2H |
| Succinimide (-CH₂-CH₂-) | ~2.9 | s | 4H |
| Methyl (-CH₃) | ~2.4 | s | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Carbon Skeleton Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete assignment of the carbon skeleton.
The carbonyl carbons of the succinimide ring are the most downfield signals, typically appearing around 176 ppm. The aromatic carbons of the p-tolyl group show a set of signals in the aromatic region (125-140 ppm), with the ipso-carbon attached to the nitrogen atom and the carbon bearing the methyl group showing distinct chemical shifts. The methylene carbons of the succinimide ring resonate at a characteristic upfield position, while the methyl carbon of the tolyl group appears at the highest field.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~176 |
| Aromatic (C-ipso, attached to N) | ~138 |
| Aromatic (C-para, attached to CH₃) | ~130 |
| Aromatic (C-ortho) | ~129 |
| Aromatic (C-meta) | ~126 |
| Succinimide (-CH₂-CH₂-) | ~28 |
| Methyl (-CH₃) | ~21 |
Advanced NMR Techniques (e.g., 2D NMR) for Complex Structural Confirmation
For complex molecules or to resolve any ambiguities in 1D NMR spectra, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.
A COSY spectrum of this compound would show correlations between coupled protons. For instance, cross-peaks would be observed between the ortho and meta protons on the p-tolyl ring, confirming their adjacent positions. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. These advanced techniques provide an additional layer of confidence in the structural assignment.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis of Characteristic Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key structural motifs.
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group. Due to symmetric and asymmetric stretching modes, two distinct bands are typically observed in the region of 1700-1780 cm⁻¹. The spectrum also shows characteristic absorptions for the aromatic C-H and C=C stretching vibrations of the p-tolyl group, as well as the aliphatic C-H stretching of the succinimide ring and the methyl group.
| Vibrational Mode | Wave Number (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aliphatic C-H Stretch | ~2950-2850 | Medium |
| C=O Stretch (Asymmetric) | ~1770-1750 | Strong |
| C=O Stretch (Symmetric) | ~1710-1690 | Strong |
| Aromatic C=C Stretch | ~1600, 1510 | Medium-Strong |
| C-N Stretch | ~1390-1370 | Medium |
Mass Spectrometry for Precise Molecular Weight Determination and Fragment Identification
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EIMS)
In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The EIMS spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the succinimide ring and the loss of neutral fragments such as CO or C₂H₂O. A prominent fragment would be the p-tolyl isocyanate ion or the p-tolyl radical cation, resulting from the cleavage of the N-C bond of the imide ring.
| m/z | Proposed Fragment Ion |
|---|---|
| 189 | [M]⁺• (Molecular Ion) |
| 161 | [M - CO]⁺• |
| 133 | [p-tolyl-N=C=O]⁺• |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI) Techniques
High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is a powerful technique for the precise mass determination and structural elucidation of organic molecules like this compound. ESI would facilitate the formation of gas-phase ions from the analyte in solution, which can then be analyzed by the high-resolution mass spectrometer.
Expected Data from HRMS/ESI Analysis:
Accurate Mass Measurement: HRMS would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high confidence. For this compound (C₁₁H₁₁NO₂), the expected monoisotopic mass is 189.07898 g/mol .
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern would offer valuable insights into the compound's structure, with characteristic losses of fragments such as the p-tolyl group or parts of the succinimide ring.
A hypothetical data table for the expected HRMS/ESI analysis is presented below.
Interactive Data Table: Hypothetical HRMS and ESI-MS/MS Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z | Fragmentation Pathway |
| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | 190.0863 | Data not available | Protonated molecular ion |
| [M+Na]⁺ | C₁₁H₁₁NNaO₂⁺ | 212.0682 | Data not available | Sodium adduct |
| Fragment 1 | C₇H₈N⁺ | 92.0651 | Data not available | Loss of C₄H₄O₂ |
| Fragment 2 | C₄H₄NO₂⁺ | 98.0237 | Data not available | Loss of C₇H₇ |
Solid-State Structural Analysis: X-ray Diffraction for Crystalline Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound or its crystalline derivatives.
Expected Data from X-ray Diffraction Analysis:
Crystal System and Space Group: This information describes the symmetry of the unit cell.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Detailed geometric parameters of the molecule.
Intermolecular Interactions: Information on hydrogen bonding, π-π stacking, and other non-covalent interactions that influence the crystal packing.
A hypothetical data table for the expected X-ray diffraction data is presented below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
Theoretical and Computational Chemistry Applied to 1 P Tolyl Pyrrolidine 2,5 Dione Systems
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular characteristics with a favorable balance of accuracy and computational cost. For 1-(p-Tolyl)pyrrolidine-2,5-dione, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G), are instrumental in understanding its fundamental chemical nature. While specific, detailed research exclusively on this compound is not extensively published, the principles of DFT application to N-aryl succinimides provide a robust framework for its analysis.
The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (a minimum on the potential energy surface). For this compound, this involves determining the bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Exemplary Data)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.22 Å |
| N-C (imide) | ~1.40 Å | |
| N-C (aryl) | ~1.43 Å | |
| C-N-C (imide) | ~112° | |
| Bond Angle | O=C-N | ~125° |
| Dihedral Angle | C(imide)-N-C(aryl)-C(aryl) | ~45-60° |
Note: This table is illustrative, showing typical values for N-aryl succinimides as determined by DFT calculations. Specific experimental or calculated data for this compound is not available in the cited literature.
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring, while the LUMO would be concentrated on the electron-withdrawing succinimide (B58015) moiety, particularly around the carbonyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
Table 2: Illustrative Frontier Orbital Energies for this compound (Exemplary Data)
| Parameter | Energy (eV) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |
Note: This table provides exemplary energy values typical for this class of compounds based on DFT studies of related molecules. Specific data for this compound is not available in the reviewed literature.
A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.
In a MESP map of this compound, regions of negative potential (typically colored red or yellow) would be found around the electronegative oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms. The analysis of atomic charges (e.g., using Mulliken population analysis) would further quantify the charge distribution, showing that the carbonyl carbons are electrophilic and the oxygen atoms are nucleophilic.
DFT calculations can also predict important thermochemical data such as the standard enthalpy of formation, entropy, and heat capacity. These parameters are vital for understanding the molecule's stability and its behavior in chemical reactions under different conditions.
Furthermore, computational methods can simulate spectroscopic signatures. For instance, the vibrational frequencies from a DFT calculation can be used to predict the Infrared (IR) spectrum, helping to identify characteristic peaks for the C=O stretching of the imide group and vibrations of the aromatic ring. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule and its derivatives.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
The succinimide core is a recognized pharmacophore present in numerous biologically active compounds, notably those with anticonvulsant activity. mdpi.comdergipark.org.tr Molecular modeling, and specifically molecular docking, are computational techniques used to predict how a ligand like this compound might bind to a biological macromolecule, such as an enzyme or a receptor.
Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the feasibility of the interaction. For succinimide derivatives, a common target for their anticonvulsant effects is the voltage-gated sodium channel. nih.gov A docking study of this compound would involve:
Receptor Preparation: Obtaining the 3D structure of the target protein (e.g., a sodium channel or a GABA receptor).
Ligand Preparation: Generating the 3D conformation of this compound.
Docking Simulation: Using software to explore possible binding poses of the ligand within the receptor's active site.
Scoring and Analysis: Calculating the binding affinity (often expressed as a negative score, where a more negative value indicates stronger binding) and analyzing the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
For this compound, the carbonyl oxygens could act as hydrogen bond acceptors, while the p-tolyl ring could engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (like Phenylalanine, Tyrosine, or Tryptophan) in the binding pocket.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor (Exemplary Data)
| Parameter | Result |
| Target Protein | Voltage-Gated Sodium Channel (Illustrative) |
| Binding Affinity (kcal/mol) | -7.5 |
| Key Interacting Residues | Phe-234, Tyr-237, Leu-315 |
| Types of Interactions | Hydrogen bond with Tyr-237 (via C=O), Hydrophobic interactions with Leu-315, π-π stacking with Phe-234 |
Note: This table is a hypothetical representation of results from a molecular docking study. Specific docking studies for this compound were not found in the reviewed literature.
In Silico Pharmacokinetic and Druggability Assessment
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico tools can predict a range of ADME properties based on the molecular structure of a compound. sigmaaldrich.comnih.gov These predictions are crucial in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.gov
Specific ADME predictions for this compound are not available in the public domain. However, a standard in silico ADME evaluation would typically include the parameters listed in the table below. These would be calculated using various predictive models, such as those available through software like SwissADME or pkCSM. nih.govnih.gov
Table 1: Representative In Silico ADME Properties for Evaluation
| Property | Description | Predicted Value for this compound |
| Absorption | ||
| Caco-2 Permeability | Predicts intestinal absorption. | Data not available |
| Human Intestinal Absorption (%) | Percentage of compound absorbed through the human intestine. | Data not available |
| Skin Permeability (logKp) | Predicts the rate of absorption through the skin. | Data not available |
| Distribution | ||
| VDss (L/kg) | Volume of distribution at steady state. | Data not available |
| Fraction Unbound (human) | The fraction of the drug that is not bound to plasma proteins. | Data not available |
| BBB Permeability | Predicts the ability to cross the blood-brain barrier. | Data not available |
| Metabolism | ||
| CYP2D6 Inhibitor | Predicts inhibition of a key drug-metabolizing enzyme. | Data not available |
| CYP3A4 Inhibitor | Predicts inhibition of another key drug-metabolizing enzyme. | Data not available |
| Excretion | ||
| Total Clearance (log ml/min/kg) | Predicts the rate of elimination from the body. | Data not available |
| Renal OCT2 Substrate | Predicts interaction with a key renal transporter. | Data not available |
Note: The values in this table are placeholders as specific data for this compound was not found in the reviewed literature.
Evaluation of Molecular Descriptors for Drug-Likeness
"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties that make it a likely drug candidate. This is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. nih.govrsc.org
While a specific analysis for this compound is not published, its molecular descriptors can be calculated and compared against these rules.
Table 2: Calculated Molecular Descriptors for this compound and Lipinski's Rule of Five
| Molecular Descriptor | Calculated Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 203.23 g/mol | ≤ 500 | Yes |
| logP (octanol/water partition coefficient) | ~1.5 - 2.0 (estimated) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Rotatable Bonds | 1 | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 43.4 Ų | < 140 Ų | Yes |
Note: The logP value is an estimation based on the structure. The other values are calculated directly from the molecular structure. The compound complies with all the rules, suggesting good potential for oral bioavailability.
Computational Mechanistic Elucidation of Synthetic Transformations and Catalytic Cycles
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for investigating the mechanisms of chemical reactions. It can be used to calculate the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway.
The synthesis of this compound is typically achieved through the condensation reaction of p-toluidine (B81030) with succinic anhydride (B1165640). While this is a well-established synthetic route, detailed computational studies on its mechanism, including the identification of transition states and the elucidation of any catalytic cycle, are not found in the reviewed literature.
A computational study of this reaction would likely investigate the following steps:
Nucleophilic attack: The nitrogen atom of p-toluidine attacks one of the carbonyl carbons of succinic anhydride.
Ring opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring to form an amide-acid intermediate.
Cyclization: Intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl group.
Dehydration: Elimination of a water molecule to form the final imide product, this compound.
Structure Activity Relationship Sar Studies and Rational Molecular Design Within the 1 P Tolyl Pyrrolidine 2,5 Dione Framework
Systematic Investigation of Substituent Effects on Chemical Behavior and Molecular Interactions
The p-tolyl group itself, attached to the nitrogen atom of the pyrrolidine (B122466) ring, plays a crucial role. The methyl group at the para position is an electron-donating group, which can enhance the electron density of the aromatic ring and influence the compound's lipophilicity. This increased lipophilicity can potentially improve its ability to cross biological membranes.
Systematic studies on related pyrrolidine-2,5-dione derivatives have revealed that substituents at various positions on the scaffold significantly impact their biological activity. For instance, in the context of anticonvulsant activity, modifications at the 3-position of the pyrrolidine-2,5-dione ring have shown to be critical. nih.gov The introduction of bulky groups like benzhydryl or isopropyl at this position has led to potent activity in certain preclinical models of epilepsy. nih.gov
Furthermore, research into the anti-inflammatory properties of pyrrolidine-2,5-dione derivatives has highlighted the importance of substituents for achieving dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The strategic placement of different functional groups can lead to preferential affinity for the COX-2 isoform, which is a key target for anti-inflammatory drugs. nih.gov The table below summarizes the effect of various substituents on the biological activity of pyrrolidine-2,5-dione derivatives, based on findings from related studies.
Principles of Rational Drug Design and Scaffold Modification for Enhanced Target Selectivity
Rational drug design is a cornerstone of modern medicinal chemistry, aiming to develop new therapeutic agents based on a thorough understanding of biological targets and molecular interactions. mdpi.com The pyrrolidine-2,5-dione scaffold serves as an excellent example of a versatile template that can be systematically modified to achieve enhanced target selectivity and potency. nih.govfrontiersin.orgnih.gov
One of the key principles of rational design is the modification of a central scaffold to optimize its interaction with a specific biological target, such as an enzyme or a receptor. For instance, in the development of dual inhibitors of COX and LOX, structural modifications of the pyrrolidine-2,5-dione core led to the creation of two distinct families of compounds with preferential affinity for COX-2. nih.gov This was achieved by introducing specific structural motifs that mimic the binding patterns of known selective COX-2 inhibitors. nih.gov
Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. nih.gov This strategy has been successfully applied to pyrrolidine-2,5-dione derivatives in the development of novel tumor necrosis factor-α (TNF-α) inhibitors. nih.gov By identifying derivatives with stronger binding affinity and improved solubility through computational modeling and subsequent synthesis, researchers were able to develop promising candidates for the treatment of autoimmune diseases. nih.gov
The process of scaffold modification often involves the following steps:
Identification of a lead compound: A molecule with a known, albeit often modest, biological activity.
Computational modeling and docking studies: To predict how modifications to the lead compound will affect its binding to the target. mdpi.comjptcp.com
Synthesis of a library of derivatives: Creating a series of new compounds with systematic variations to the scaffold. nih.gov
In vitro and in vivo testing: To evaluate the biological activity and selectivity of the newly synthesized compounds. nih.gov
This iterative process of design, synthesis, and testing allows for the gradual optimization of the lead compound, ultimately leading to the development of a drug candidate with enhanced efficacy and a favorable safety profile.
Identification of Pharmacophoric Features and Key Structural Modulations for Desired Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the 1-(p-Tolyl)pyrrolidine-2,5-dione framework and its derivatives, the identification of key pharmacophoric features is crucial for designing molecules with specific biological activities. frontiersin.orgjptcp.com
Key structural modulations that have been shown to be important for the desired activities of pyrrolidine-2,5-dione derivatives include:
Substitution at the C-3 and C-4 positions: Modifications at these positions on the pyrrolidine ring can have a profound impact on biological activity. For example, as mentioned earlier, the introduction of specific substituents at the 3-position is critical for anticonvulsant activity. nih.gov
Introduction of additional functional groups: The addition of moieties such as sulfonamides can introduce new interactions with biological targets. For instance, some sulfonamide-containing pyrrolidine-2,5-dione derivatives have been investigated as carbonic anhydrase inhibitors. nih.gov
The following table outlines key pharmacophoric features and the effects of structural modulations on the biological activities of related pyrrolidine-2,5-dione derivatives.
Advanced Applications and Role in Contemporary Chemical Research
Strategic Use as Building Blocks and Intermediates in Complex Organic Synthesis
The intrinsic reactivity of the carbon-carbon double bond within the maleimide (B117702) ring of 1-(p-Tolyl)pyrrolidine-2,5-dione makes it an excellent electrophile, particularly for conjugate addition reactions. This property is strategically exploited by synthetic chemists to construct more complex molecular architectures. It serves as a fundamental building block, allowing for the introduction of the succinimide (B58015) moiety into a variety of organic molecules. bldpharm.comontosight.ai
A prominent example of its application is in the Michael reaction, a cornerstone of carbon-carbon bond formation. Research has demonstrated the reaction of N-(p-tolyl)maleimide with enaminones. researchgate.net This reaction proceeds in moderate to good yields, affording succinimide-containing enaminones. researchgate.net The process involves the addition of the enaminone, acting as a nucleophile, to the electron-deficient double bond of the maleimide. This strategy provides a direct route to highly functionalized molecules that combine the structural features of both reactants.
Another key application is in the synthesis of novel azo compounds. nih.gov N-(p-tolyl)maleimide can be used as a precursor which is then reacted with various aromatic amines to produce new azo dyes. nih.gov This highlights the compound's role as a versatile intermediate that can be readily transformed into other valuable chemical entities. The p-tolyl group itself can influence the properties of the final products, such as their solubility and electronic characteristics. ontosight.ai
Table 1: Selected Synthetic Applications of this compound
| Reactant(s) | Reaction Type | Product Class | Reference |
| Enaminones | Michael Addition | Succinimide-containing enaminones | researchgate.net |
| Aromatic Amines (post-diazotization) | Azo Coupling | Azo compounds | nih.gov |
Contribution to the Development of Novel Heterocyclic Scaffolds with Diverse Chemical Utility
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the backbone of many pharmaceuticals, agrochemicals, and functional materials. researchgate.netderpharmachemica.com this compound is instrumental in the synthesis of new heterocyclic scaffolds, primarily by providing the five-membered pyrrolidine-2,5-dione (succinimide) ring system. bldpharm.combldpharm.com
The synthesis of succinimide-containing enaminones via the Michael addition is a direct method for creating novel and complex heterocyclic structures. researchgate.net In these products, the succinimide ring is covalently linked to an enaminone moiety, resulting in a scaffold with multiple functional groups that can be further modified. The resulting compounds possess both hydrogen bond donors and acceptors, leading to interesting supramolecular structures through inter- and intramolecular hydrogen bonding. researchgate.net
Furthermore, the transformation of this compound into other heterocycles expands its utility. For instance, its derivatives can be used in cycloaddition reactions or as precursors for more complex fused-ring systems. The synthesis of new azo compounds based on N-(p-tolyl)maleimide also results in novel heterocyclic structures with potential applications in materials science as dyes or molecular switches. nih.gov The development of methods to synthesize these promising azaheterocycles is an important area of research in synthetic organic chemistry. nih.govuomustansiriyah.edu.iq
Table 2: Heterocyclic Scaffolds Derived from this compound
| Starting Material | Reagent | Resulting Heterocyclic Scaffold | Reference |
| N-(p-tolyl)maleimide | Enaminone | Succinimide-enaminone adduct | researchgate.net |
| N-(p-tolyl)maleimide | Diazotized Aromatic Amines | Azo-substituted succinimide | nih.gov |
Integration into Green Chemistry Methodologies for Sustainable Synthetic Processes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound are increasingly being viewed through this lens.
One of the key areas of improvement is in the synthesis of the compound itself. Traditional methods for creating maleimides often require high temperatures and harsh dehydrating agents. More sustainable approaches have been developed. For example, the synthesis of N-(4-methylphenyl)maleimide has been achieved using di-phosphorus pentoxide (P2O5) as a catalyst. nih.gov This catalytic method significantly lowers the required reaction temperature from 150–300 °C to a much milder 20–70 °C, while also providing high product yields. nih.gov Reducing energy consumption and using catalysts are core tenets of green chemistry.
Moreover, the use of alternative energy sources for promoting reactions involving related succinimide compounds is becoming more common. Microwave-assisted synthesis has been successfully employed to produce related compounds like 1-Methoxypyrrolidine-2,5-dione, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.net The application of such green protocols, including microwave irradiation, to reactions involving this compound is an active area of research that promises more sustainable synthetic routes to valuable heterocyclic compounds. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(p-Tolyl)pyrrolidine-2,5-dione, and how is purity validated?
- Answer : A typical synthesis involves the nucleophilic substitution of maleic anhydride derivatives with p-toluidine. For example, 4-substituted analogs can be synthesized by reacting maleic anhydride with p-toluidine under mild acidic or basic conditions, followed by purification via recrystallization or column chromatography . Purity is validated using ¹H/¹³C NMR (to confirm substituent integration and absence of side products), IR spectroscopy (to verify carbonyl stretches at ~1700–1800 cm⁻¹), and X-ray diffraction (for crystalline phase confirmation) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?
- Answer :
- NMR : ¹H NMR identifies aromatic protons (e.g., p-tolyl group at δ ~6.9–7.2 ppm) and pyrrolidine-dione protons (e.g., methylene groups at δ ~2.5–3.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170–180 ppm) .
- XRD : Resolves bond lengths and angles, critical for confirming stereochemistry and hydrogen-bonding patterns in solid-state structures .
- Mass Spectrometry : ESI-HRMS validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound?
- Answer : DFT studies have been applied to analyze elimination and substitution pathways. For example, the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide via tosylation involves a two-step mechanism: (i) tosylate formation at the hydroxyl group and (ii) elimination of TsOH to form the maleimide ring. Transition-state calculations reveal energy barriers (~25–30 kcal/mol) and confirm the rate-determining step .
Q. What strategies improve the bioactivity of pyrrolidine-2,5-dione derivatives, such as anticonvulsant or enzyme-inhibitory effects?
- Answer :
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., bromo, nitro) at the para position of the aryl ring enhances GABA-transaminase inhibition (e.g., IC₅₀ = 5.2 mM for 4-bromo derivatives) .
- Hybrid Scaffolds : Incorporating arylpiperazine moieties improves dual affinity for targets like 5-HT₁A and SERT, as shown in structure-activity relationship (SAR) studies .
- In Silico Screening : Molecular docking predicts binding modes with enzymes like tyrosinase, guiding synthetic prioritization .
Q. How can researchers resolve contradictions in synthetic yield or spectroscopic data across studies?
- Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent polarity, temperature) to minimize variability. For example, yields for Lossen-type reactions vary significantly with triethylamine concentration .
- Orthogonal Validation : Combine HPLC (for purity) with XRD (for structural confirmation) to distinguish between stereoisomers or polymorphs .
- Collaborative Data Sharing : Cross-reference synthetic protocols and spectral libraries in open-access crystallographic databases (e.g., CCDC) .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Answer :
- DFT-Based Reactivity Descriptors : Fukui indices and molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites. For example, the carbonyl carbons are electrophilic hotspots for nucleophilic attack .
- Machine Learning Models : Train models on existing reaction datasets (e.g., USPTO) to predict plausible pathways for functionalizing the pyrrolidine-dione core .
Methodological Tables
Table 1 : Key Spectral Data for this compound Derivatives
Table 2 : Example Bioactivity Data for Modified Derivatives
| Derivative | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 1-(4-Bromophenyloxy) analog | GABA-transaminase | 5.2 mM | |
| Arylpiperazine hybrid | 5-HT₁A receptor | 12 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
